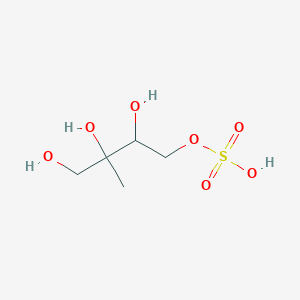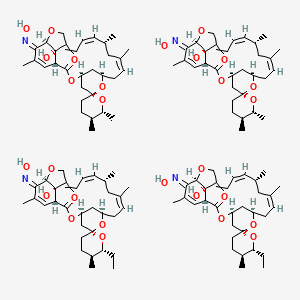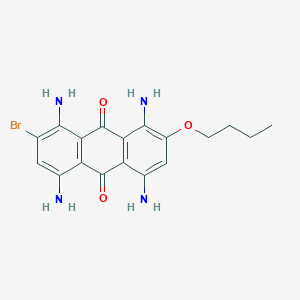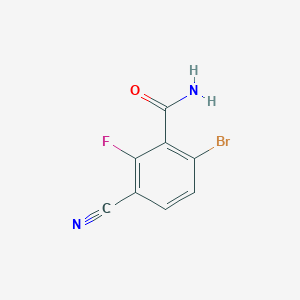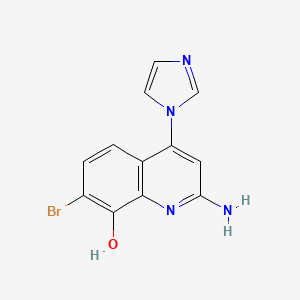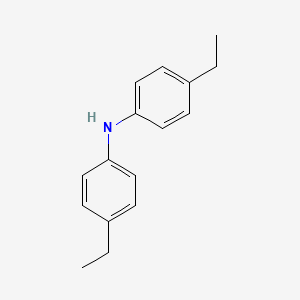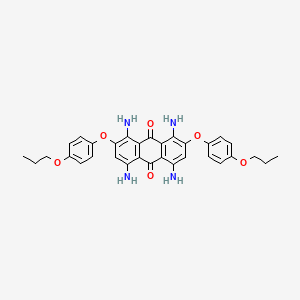![molecular formula C26H18N2O B13129982 3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 4-biphenylcarboxylic acid hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The biphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the biphenyl rings.
科学的研究の応用
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism by which 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The biphenyl groups can enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
3,3′-Di(carbazol-9-yl)-5-cyano-1,1′-biphenyl: This compound has a similar biphenyl structure but with different substituents, leading to distinct properties and applications.
1,1′-Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various chemical syntheses.
Uniqueness
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring and biphenyl groups, which confer specific chemical and physical properties. These features make it suitable for specialized applications in materials science, pharmaceuticals, and other fields.
特性
分子式 |
C26H18N2O |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
3,5-bis(4-phenylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H18N2O/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-27-26(29-28-25)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChIキー |
XUYWWMOKESDFGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


